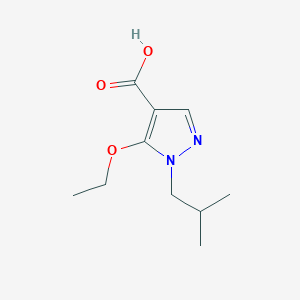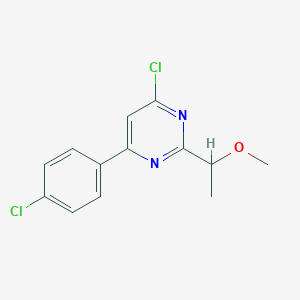![molecular formula C20H15N5O2S B15057067 1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a biphenyl group, a pyrimidinylthio group, and a triazole ring
準備方法
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Pyrimidinylthio Group: The pyrimidinylthio group is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a thiol compound.
Construction of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form cyclic derivatives, often using catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
科学的研究の応用
1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and exhibit similar biological activities, such as anticancer properties.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry, with applications in drug development.
N-(Pyridin-2-yl)amides: These compounds are synthesized from α-bromoketones and 2-aminopyridine and have applications in various chemical reactions.
特性
分子式 |
C20H15N5O2S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
1-(4-phenylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C20H15N5O2S/c26-19(27)18-17(13-28-20-21-11-4-12-22-20)25(24-23-18)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
InChIキー |
GXVAGJIMRLWJHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)CSC4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


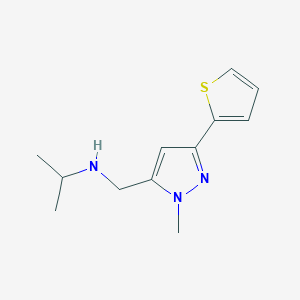
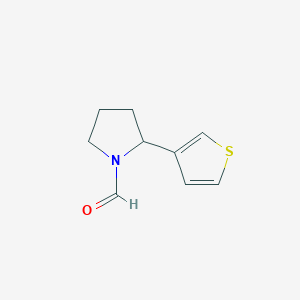

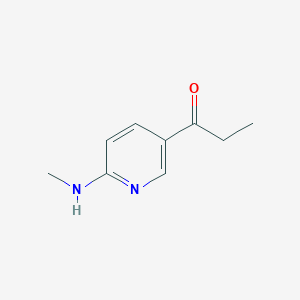
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B15057004.png)
![5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B15057006.png)
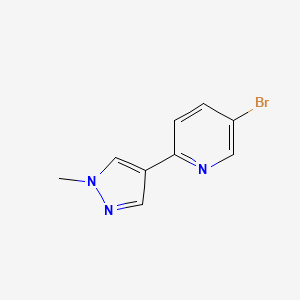
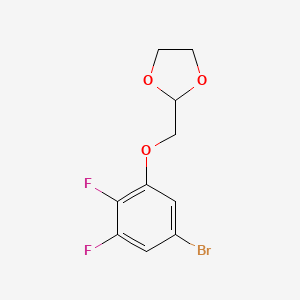
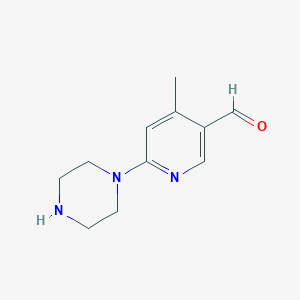

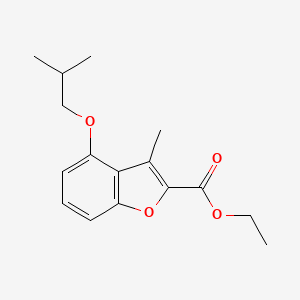
![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B15057037.png)
